molecular formula C9H7NO B170014 4-(2S)-2-oxiranylbenzonitrile CAS No. 179694-33-8

4-(2S)-2-oxiranylbenzonitrile

Cat. No.: B170014
CAS No.: 179694-33-8
M. Wt: 145.16 g/mol
InChI Key: WLNIRLBZLAAEAQ-SECBINFHSA-N
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Description

4-(2S)-2-oxiranylbenzonitrile is a chiral benzonitrile derivative characterized by a benzene ring substituted with a nitrile group at the para position (C-4) and an (S)-configured oxiranyl (epoxide) group at the ortho position (C-2). The oxiranyl group introduces both stereochemical complexity and enhanced reactivity due to the strained three-membered epoxide ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research, particularly in enantioselective reactions or as a chiral building block.

Properties

CAS No.

179694-33-8

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4-[(2R)-oxiran-2-yl]benzonitrile

InChI

InChI=1S/C9H7NO/c10-5-7-1-3-8(4-2-7)9-6-11-9/h1-4,9H,6H2/t9-/m0/s1

InChI Key

WLNIRLBZLAAEAQ-SECBINFHSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)C#N

Isomeric SMILES

C1[C@@H](O1)C2=CC=C(C=C2)C#N

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)C#N

Synonyms

4-(2S)-2-oxiranylbenzonitrile

Origin of Product

United States

Comparison with Similar Compounds

Epoxide Functionality

The oxiranyl group in this compound distinguishes it from most analogs. Epoxides are highly reactive due to ring strain, enabling nucleophilic ring-opening reactions—a property absent in methoxy- or amino-substituted derivatives like 4-methoxy-2-methylbenzonitrile or 4-[(2-fluorophenyl)amino]benzonitrile . The (S)-configuration further enables enantioselective transformations, unlike non-chiral analogs.

Electronic Effects

  • Electron-Withdrawing Groups: The nitrile group at C-4 deactivates the benzene ring, directing electrophilic substitution to the meta position. This contrasts with 4-[(2-fluorophenyl)amino]benzonitrile, where the amino group activates the ring for electrophilic attack .
  • Hybrid Substituents : (S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile combines bromine’s electronegativity with epoxide reactivity, making it a versatile intermediate for cross-coupling reactions .

Steric and Stereochemical Considerations

The oxiranyl group’s compact size minimizes steric hindrance compared to bulkier substituents like the bis(2-hydroxyethyl)amino group in ’s azo compound . However, stereochemical control in synthesis remains critical for applications requiring chiral purity.

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